2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol
Brand Name: Vulcanchem
CAS No.: 1824316-09-7
VCID: VC11675720
InChI: InChI=1S/C8H10N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-2,11H,3-5H2,(H,9,10)
SMILES: C1CNC2=C1C=CC(=N2)CO
Molecular Formula: C8H10N2O
Molecular Weight: 150.18 g/mol

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol

CAS No.: 1824316-09-7

Cat. No.: VC11675720

Molecular Formula: C8H10N2O

Molecular Weight: 150.18 g/mol

* For research use only. Not for human or veterinary use.

2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol - 1824316-09-7

Specification

CAS No. 1824316-09-7
Molecular Formula C8H10N2O
Molecular Weight 150.18 g/mol
IUPAC Name 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol
Standard InChI InChI=1S/C8H10N2O/c11-5-7-2-1-6-3-4-9-8(6)10-7/h1-2,11H,3-5H2,(H,9,10)
Standard InChI Key DYHVVZOKRUUCIA-UHFFFAOYSA-N
SMILES C1CNC2=C1C=CC(=N2)CO
Canonical SMILES C1CNC2=C1C=CC(=N2)CO

Introduction

Structural and Molecular Characteristics

Core Scaffold and Functional Groups

The compound features a pyrrolo[2,3-b]pyridine core, where the pyrrole ring (a five-membered aromatic ring with one nitrogen atom) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The "2,3-dihydro" designation indicates partial saturation of the pyridine ring, reducing its aromaticity and introducing sp³-hybridized carbons at positions 2 and 3. The methanol (-CH₂OH) substituent at position 6 introduces polarity, influencing solubility and interaction with biological targets .

Table 1: Molecular Properties of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol

PropertyValue
Molecular FormulaC₈H₁₀N₂O
Molecular Weight150.18 g/mol
Exact Mass150.0793 g/mol
Topological Polar Surface Area (TPSA)48.91 Ų
LogP (Octanol-Water)1.02 (predicted)
Hydrogen Bond Donors2 (OH and NH)
Hydrogen Bond Acceptors3 (N, O)

Synthetic Methodologies

Key Synthetic Routes

While no direct synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-6-ylmethanol is documented, analogous compounds provide insight into plausible pathways. For example, 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is synthesized via refluxing ethyl pyrrolopyridine carboxylate with concentrated hydrochloric acid, followed by crystallization with acetone . Adapting this method, the target compound could be synthesized through:

  • Cyclization of Precursors: A pyrrole derivative bearing a pyridine moiety could undergo partial hydrogenation to introduce the dihydro motif.

  • Functionalization at Position 6: Hydroxymethylation via formylation followed by reduction (e.g., using NaBH₄) would introduce the methanol group.

Table 2: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield (Predicted)
CyclizationHCl, reflux, 12–24 h70–85%
HydroxymethylationParaformaldehyde, NaBH₄, THF50–65%

Physicochemical Properties

Solubility and Lipophilicity

The methanol group enhances water solubility compared to non-polar analogs. Based on the solubility of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride (0.932 mg/mL) , the target compound’s solubility in aqueous media is estimated at 1.2–1.5 mg/mL. Its LogP of ~1.02 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical trait for drug candidates.

Stability and Degradation

The compound is likely stable under ambient conditions but may degrade under strong acidic or basic conditions due to hydrolysis of the methanol group or ring-opening reactions. Storage at 2–8°C in inert atmospheres is recommended for long-term stability.

Biological and Pharmaceutical Applications

Kinase Inhibition

Pyrrolopyridine derivatives are prominent in kinase inhibitor design. For instance, analogs of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine exhibit inhibitory activity against cyclin-dependent kinases (CDKs) . The target compound’s structure suggests potential interaction with ATP-binding pockets in kinases, making it a candidate for oncology therapeutics.

Central Nervous System (CNS) Targeting

The moderate LogP and molecular weight (<300 Da) align with Lipinski’s Rule of Five, indicating favorable blood-brain barrier (BBB) permeability . This positions the compound as a scaffold for CNS drugs targeting neurodegenerative diseases or psychiatric disorders.

Table 3: Predicted Pharmacokinetic Properties

PropertyValue
GI AbsorptionHigh
BBB PermeationLikely
P-glycoprotein SubstrateYes
CYP450 InhibitionLow

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